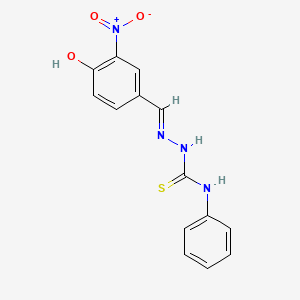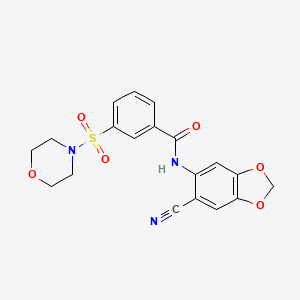
6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide, also known as CCQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. CCQ is known to exhibit potent anticancer properties, making it a promising candidate for the development of novel chemotherapeutic agents.
Wirkmechanismus
The mechanism of action of 6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound binds to the enzyme and prevents it from functioning properly, leading to the accumulation of DNA damage and ultimately, cell death. This compound has also been shown to inhibit the activity of other enzymes involved in DNA repair, further enhancing its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in cancer cells. It has been found to induce oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of various signaling pathways that are important for cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide is its potent anticancer properties, which make it a promising candidate for the development of novel chemotherapeutic agents. This compound is also relatively easy to synthesize and purify, making it a viable candidate for further research. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide. One area of interest is the development of novel analogs of this compound that exhibit improved potency and selectivity. Another area of interest is the investigation of the synergistic effects of this compound with other chemotherapeutic agents, which may enhance its anticancer properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other diseases besides cancer.
Synthesemethoden
The synthesis of 6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide involves the reaction of 6-chloro-2-phenylquinoline-4-carboxylic acid with cyclohexylamine in the presence of a suitable coupling agent. The resulting product is then purified using various techniques, such as recrystallization and column chromatography. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anticancer properties in various cancer cell lines, including breast, lung, and prostate cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of novel chemotherapeutic agents.
Eigenschaften
IUPAC Name |
6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c23-16-11-12-20-18(13-16)19(22(26)24-17-9-5-2-6-10-17)14-21(25-20)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJAPXJSJJMSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(3-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}benzyl)amino]methyl}cyclohexanol](/img/structure/B6139708.png)
![2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B6139710.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6139712.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6139735.png)

![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B6139746.png)
![7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139754.png)
![2-thiophenecarbaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6139770.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(1-pyrrolidinyl)butyl]amine](/img/structure/B6139773.png)
![{3-(2,4-difluorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6139787.png)
![8-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6139789.png)
![4-(2,5-dimethylphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139796.png)
